1-(3-(Piperidin-1-YL)phenyl)propan-1-one
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Overview
Description
1-(3-(Piperidin-1-YL)phenyl)propan-1-one is a chemical compound with the molecular formula C14H19NO It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-(Piperidin-1-YL)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-piperidinylpropiophenone with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Piperidin-1-YL)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-(Piperidin-1-YL)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-(Piperidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Piperidylpropiophenone hydrochloride: Shares a similar structure but differs in the presence of a hydrochloride group.
1-(Piperidin-1-YL)propan-2-ol: Similar in structure but contains an alcohol group instead of a ketone
Uniqueness: 1-(3-(Piperidin-1-YL)phenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(3-piperidin-1-ylphenyl)propan-1-one |
InChI |
InChI=1S/C14H19NO/c1-2-14(16)12-7-6-8-13(11-12)15-9-4-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3 |
InChI Key |
FGEKHBDGHVIFRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
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